Triethyl phosphonoacetate-13C2

Stable Isotope Dilution Mass Spectrometry Metabolic Tracing

Triethyl phosphonoacetate-13C2 (CAS 100940-60-1) is a stable isotope-labeled derivative of the classic Horner-Wadsworth-Emmons (HWE) reagent, in which two specific carbon atoms within the acetate moiety are substituted with the non-radioactive carbon-13 (¹³C) isotope. Possessing an isotopic purity specification of 99 atom% ¹³C and an assay purity of 99% (CP) , this compound retains the identical chemical reactivity profile as its unlabeled counterpart while providing a distinct mass spectrometric signature (M+2 mass shift) and unique NMR-active nuclei.

Molecular Formula C8H17O5P
Molecular Weight 226.18 g/mol
CAS No. 100940-60-1
Cat. No. B031799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl phosphonoacetate-13C2
CAS100940-60-1
SynonymsDiethyl Ethoxycarbonylmethylphosphonate-13C2;  2-(Diethoxyphosphinyl)acetic Acid-13C2 Ethyl Ester;  (Diethoxyphosphinyl)acetic Acid-13C2 Ethyl Ester;  Carbethoxymethyldiethyl Phosphonate-13C2;  NSC 13898-13C2;  NSC 16128-13C2; 
Molecular FormulaC8H17O5P
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CP(=O)(OCC)OCC
InChIInChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1
InChIKeyGGUBFICZYGKNTD-BFGUONQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl Phosphonoacetate-13C2 (CAS 100940-60-1): Isotopically Labeled HWE Reagent for Quantitative Reaction Tracking


Triethyl phosphonoacetate-13C2 (CAS 100940-60-1) is a stable isotope-labeled derivative of the classic Horner-Wadsworth-Emmons (HWE) reagent, in which two specific carbon atoms within the acetate moiety are substituted with the non-radioactive carbon-13 (¹³C) isotope . Possessing an isotopic purity specification of 99 atom% ¹³C and an assay purity of 99% (CP) , this compound retains the identical chemical reactivity profile as its unlabeled counterpart while providing a distinct mass spectrometric signature (M+2 mass shift) and unique NMR-active nuclei . It serves primarily as a molecular building block for introducing a definitive isotopic tag into target molecules during carbon-carbon bond-forming reactions, thereby enabling precise quantitative tracking and structural elucidation in complex chemical and biological matrices .

Why Triethyl Phosphonoacetate-13C2 Cannot Be Replaced by Unlabeled or Single-Labeled HWE Analogs


The substitution of Triethyl phosphonoacetate-13C2 with unlabeled, single-labeled (¹³C₁), or even tri-labeled (¹³C₃) analogs is not scientifically equivalent for applications requiring precise mass spectrometric quantification or nuclear magnetic resonance (NMR) filtering. The unlabeled compound (CAS 867-13-0) offers no mass shift from endogenous background, rendering it unsuitable for stable isotope dilution assays or metabolic tracing where a distinct M+0/M+2 ion pair is required for accurate ratiometric analysis [1]. Single-labeled variants (e.g., Triethyl phosphonoacetate-1-13C, CAS 61203-67-6) produce only an M+1 mass shift, which in complex biological extracts can be confounded by the natural abundance M+1 isotopic envelope of endogenous metabolites or high-abundance matrix components, potentially compromising the signal-to-noise ratio and quantitative accuracy of the assay [1]. Furthermore, as demonstrated in the synthesis of stable isotope-labeled LCQ908, the incorporation of the ¹³C₂ dual-labeling motif specifically eliminates the presence of the undesired M+0 ion in the final product, a feat that a single ¹³C label cannot achieve due to the persistence of unlabeled molecular populations .

Quantitative Differentiation: Triethyl Phosphonoacetate-13C2 vs. Analogs in Mass Spectrometry and NMR


M+2 Mass Shift vs. Unlabeled (M+0) and Single-Labeled (M+1) Analogs for MS Quantitation

Triethyl phosphonoacetate-13C2 imparts a defined +2 Da mass shift to any derivative molecule it is incorporated into, relative to the unlabeled analog. In contrast, the unlabeled compound provides no mass shift (M+0), while the single-labeled variant (Triethyl phosphonoacetate-1-13C) provides only an M+1 shift . In mass spectrometry-based stable isotope dilution (SID) assays, an M+2 shift is often preferred as it provides better separation from the analyte's natural abundance M+1 isotopic peak, which is present in all unlabeled biological matrices and can contribute to significant background interference at trace analyte levels [1].

Stable Isotope Dilution Mass Spectrometry Metabolic Tracing Quantitative Analysis

Elimination of Undesired M+0 Ion in Final Labeled Products

The dual ¹³C labeling of Triethyl phosphonoacetate-13C2 directly addresses a critical flaw encountered when using single-labeled reagents in the synthesis of internal standards. As demonstrated in the synthesis of the stable isotope-labeled drug candidate LCQ908, the incorporation of two ¹³C atoms from this specific reagent resulted in the complete elimination of the undesired M+0 molecular ion population in the final labeled product [1]. Had a single-labeled analog been used, the final product would have consisted of a mixture of labeled (M+1) and unlabeled (M+0) molecules due to isotopic dilution or exchange, thereby invalidating its use as a quantitative internal standard .

Isotopic Purity Internal Standard Synthesis Pharmaceutical Impurity Profiling MS Assay Validation

High Dual-Labeling Density Enables 2D NMR Spectral Filtering for Protein-Ligand Studies

The specific placement of two vicinal ¹³C labels, as installed by Triethyl phosphonoacetate-13C2 via HWE chemistry, provides a unique NMR handle that is superior to that of single-labeled or unlabeled compounds. In a study investigating fatty acid-protein binding, a palmitic acid derivative synthesized with two vicinal ¹³C labels at the C-1 and C-2 positions (a pattern directly accessible using this reagent) allowed researchers to employ specific multidimensional NMR experiments to effectively filter out all background resonances from the 15 kDa protein, leaving only the ligand's signals for analysis [1]. This ¹³C-¹³C spin pair is the minimal motif required for such double-quantum filtering experiments; a single ¹³C label (M+1) would not permit this level of spectral simplification [1].

NMR Spectroscopy Protein-Ligand Binding Spectral Filtering Structural Biology

Validated Application Scenarios for Triethyl Phosphonoacetate-13C2


Synthesis of M+2 Internal Standards for Regulated Bioanalysis and ADME Studies

Procurement of Triethyl phosphonoacetate-13C2 is indicated when a laboratory is tasked with the synthesis of a stable isotope-labeled internal standard (SIL-IS) intended for quantitative liquid chromatography-mass spectrometry (LC-MS) assays in pharmaceutical development. Its defined M+2 mass shift is critical for minimizing signal crosstalk and interference from the natural abundance M+1 isotope peak of the unlabeled analyte, a common source of systematic error in bioanalytical quantification [1]. Furthermore, the dual labeling ensures that the final internal standard is devoid of M+0 contamination, as validated in the synthesis of the drug candidate LCQ908, guaranteeing its fitness-for-purpose in method validation according to regulatory guidelines [2].

Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Tracing and Nutritional Status Assessment

This specific compound is the required precursor for synthesizing ¹³C₂-labeled retinyl acetate, a critical dosing agent for the retinol isotope dilution (RID) test—the reference standard for assessing human vitamin A total body stores [1]. In this application, the carbanion of Triethyl phosphonoacetate-13C2 is reacted with unlabeled C18 tetraene ketone via a Wittig-Horner procedure to install the ¹³C₂ label at the 14 and 15 positions of the retinol molecule [1]. The final labeled retinol is then detected using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Substitution with a single-labeled or unlabeled phosphonoacetate analog would render the tracer indistinguishable from endogenous retinol and would completely defeat the purpose of the isotope dilution assay [1].

Advanced NMR Structural Studies of Macromolecular Complexes

Research groups engaged in structural biology, specifically those using NMR to study protein-ligand interactions or membrane protein structures, should prioritize this reagent. The ability of Triethyl phosphonoacetate-13C2 to introduce a vicinal ¹³C₂ pair into a ligand is essential for applying advanced spectral filtering techniques that suppress overwhelming background signals from the protein matrix [1]. This is particularly valuable in challenging systems such as G-protein coupled receptors (GPCRs), where the synthesis of ¹³C₂-labeled 11Z-retinals using this HWE reagent has enabled solid-state NMR structural studies of the rhodopsin chromophore binding pocket [2]. Without this precise labeling pattern, spectral interpretation would be significantly hampered by signal overlap.

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